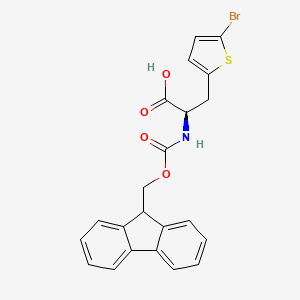

Fmoc-D-2-(5-bromothienyl)alanine

Description

BenchChem offers high-quality Fmoc-D-2-(5-bromothienyl)alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-2-(5-bromothienyl)alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNLVFDGUSJGFG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130977 | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-83-6 | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-2-(5-bromothienyl)alanine CAS number and properties

An In-Depth Technical Guide to Fmoc-D-2-(5-bromothienyl)alanine: Synthesis, Properties, and Application in Peptide Chemistry

Authored by: A Senior Application Scientist

Introduction

Fmoc-D-2-(5-bromothienyl)alanine is a non-canonical amino acid that has garnered significant interest within the realms of peptide chemistry and drug discovery. Its unique structural features, namely the D-chiral configuration and the presence of a bromothienyl moiety, offer a powerful tool for modulating the conformational and biological properties of peptides. The incorporation of this unnatural amino acid can lead to peptides with enhanced proteolytic stability, altered receptor binding affinities, and novel pharmacological profiles. This guide provides a comprehensive overview of Fmoc-D-2-(5-bromothienyl)alanine, from its fundamental properties and synthesis to its application in solid-phase peptide synthesis (SPPS) and subsequent analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-D-2-(5-bromothienyl)alanine is paramount for its effective use in peptide synthesis. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 220497-83-6 | [1][2][3] |

| Molecular Formula | C22H18BrNO4S | [1][2][3] |

| Molecular Weight | 472.35 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Purity | ≥ 97% (HPLC) | [1][4] |

| Optical Rotation | [a]D25 = 23 ± 2 ° (c=1 in DMF) | [1] |

| Storage | 0 - 8 °C | [1] |

Synthesis of Fmoc-D-2-(5-bromothienyl)alanine

While Fmoc-D-2-(5-bromothienyl)alanine is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. The following is a representative protocol for the synthesis of Fmoc-protected amino acids, adapted for this specific compound.

Synthetic Workflow

Caption: General workflow for the synthesis of Fmoc-D-2-(5-bromothienyl)alanine.

Detailed Protocol

-

Dissolution: Dissolve D-2-(5-bromothienyl)alanine in a 1:1 mixture of acetone and water.

-

Addition of Base: Add sodium bicarbonate to the solution to maintain a basic pH.

-

Addition of Fmoc-OSu: Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in acetone to the reaction mixture while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of ~2.

-

Extraction: Extract the product into ethyl acetate.

-

Washing: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-2-(5-bromothienyl)alanine is as a building block in SPPS.[1] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups, a key principle of orthogonal protection strategy in peptide synthesis.[5][6]

SPPS Workflow

Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocols

1. Resin Preparation and Swelling

-

Procedure: Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. Add dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature.[7]

2. Fmoc Deprotection

-

Rationale: The Fmoc group is removed by treatment with a mild base, typically piperidine, via a β-elimination mechanism.[8]

-

Procedure:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

-

Thoroughly wash the resin with DMF to remove residual piperidine.[5]

-

3. Coupling of Fmoc-D-2-(5-bromothienyl)alanine

-

Rationale: The carboxylic acid of the incoming Fmoc-amino acid is activated to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide chain. Common activating agents include HBTU/HOBt or HATU/HOAt.[5]

-

Procedure (using HATU/HOAt):

-

In a separate vial, dissolve Fmoc-D-2-(5-bromothienyl)alanine (3-5 equivalents relative to the resin loading) in DMF.

-

Add HATU (3-5 equivalents) and HOAt (3-5 equivalents) to the amino acid solution.

-

Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.[7]

-

4. Chain Elongation

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Side-Chain Deprotection

-

Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin and remove any acid-labile side-chain protecting groups. Scavengers are included to prevent side reactions with reactive species generated during cleavage.[9]

-

Procedure:

-

After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Potential Side Reactions

The bromothienyl group is generally stable to the conditions of Fmoc-SPPS. However, general side reactions associated with peptide synthesis should be considered:

-

Racemization: The risk of racemization is present during the activation step of any amino acid. The use of coupling reagents like HATU/HOAt can help to suppress this.[9]

-

Aspartimide Formation: For sequences containing Asp residues, aspartimide formation can occur, particularly at elevated temperatures or during prolonged exposure to basic conditions.[9]

Analytical Characterization

The purity and identity of the synthesized peptide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Analysis

| Parameter | Typical Conditions |

| Column | C18 reversed-phase, 3-5 µm particle size |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient of increasing Mobile Phase B |

| Flow Rate | 1 mL/min for analytical columns |

| Detection | UV at 214 nm and 280 nm |

LC-MS Analysis

LC-MS is a powerful tool for confirming the molecular weight of the synthesized peptide, which will be increased by the mass of the bromothienylalanine residue compared to a natural amino acid.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Fmoc-D-2-(5-bromothienyl)alanine is a valuable tool for peptide chemists and drug developers. Its unique structure allows for the creation of peptides with novel properties. By following the established protocols for its incorporation into peptides via SPPS and employing rigorous analytical characterization, researchers can effectively utilize this non-canonical amino acid to advance their scientific endeavors.

References

-

Next Peptide. 220497-83-6 | Fmoc-D-2-(5-bromothienyl)alanine. [Link]

-

Chemical-Suppliers. FMOC-D-2-(5-BROMOTHIENYL)ALANINE | CAS 220497-83-6. [Link]

-

Chemsrc. Fmoc-L-2-(5-Bromothienyl)alanine | CAS#:220497-50-7. [Link]

-

[Product Listing]. Fmoc-D-2-(5-Bromothienyl)Alanine, 97%+ Purity (HPLC), C22H18BrNO4S, 1 gram. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

[Safety Data Sheet]. (S)-N-FMOC-2-(5-Bromothienyl)Alanine 95%. [Link]

-

MDPI. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. [Link]

-

Fields, G. B. (2007). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 45-63). Oxford University Press. [Link]

-

[Product Information]. Fmoc-(S)-2-(4-pentenyl)Alanine – Alkenyl Amino Acid for Stapled Peptide. [Link]

-

PubChem. Fmoc-3-(2-naphthyl)-d-alanine. [Link]

-

aapptec. Safety Data Sheet. [Link]

-

DalPozzo, A., Ni, M., Muzi, L., Caporale, A., De Castiglione, R., Kaptein, B., ... & Formaggio, F. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. The Journal of organic chemistry, 67(18), 6372–6375. [Link]

-

Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 3. dollycorporation.com [dollycorporation.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. FMOC-D-2-THIENYLALANINE synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide to Fmoc-D-2-(5-bromothienyl)alanine: Properties, Synthesis, and Application in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the use of non-canonical amino acids has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited bioavailability.[1][2][3][4] Among these, Fmoc-D-2-(5-bromothienyl)alanine, a synthetic amino acid derivative, offers unique structural and functional properties that are of significant interest to medicinal chemists and peptide scientists. This guide provides an in-depth technical overview of Fmoc-D-2-(5-bromothienyl)alanine, covering its physicochemical properties, a detailed synthesis protocol, its application in solid-phase peptide synthesis (SPPS), and the strategic rationale for incorporating the 5-bromothienyl moiety into novel peptide therapeutics.

Physicochemical Properties

Fmoc-D-2-(5-bromothienyl)alanine is a white to off-white solid at room temperature. Its structure is characterized by a D-alanine core, a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, and a 5-bromothienyl group attached to the beta-carbon.

| Property | Value | Source(s) |

| Molecular Formula | C22H18BrNO4S | [5][6] |

| Molecular Weight | 472.35 g/mol | [5] |

| CAS Number | 220497-83-6 | [5] |

| Appearance | White solid | [5] |

| Purity | ≥ 97% (HPLC) | [5][7] |

| Optical Rotation | [a]D25 = 23 ± 2 ° (c=1 in DMF) | [5] |

| Storage | 0 - 8 °C | [5] |

Synthesis of Fmoc-D-2-(5-bromothienyl)alanine

The synthesis of Fmoc-D-2-(5-bromothienyl)alanine involves two key stages: the asymmetric synthesis of the core amino acid, D-2-(5-bromothienyl)alanine, followed by the protection of the alpha-amino group with the Fmoc moiety.

Part 1: Asymmetric Synthesis of D-2-(5-bromothienyl)alanine

The synthesis of the D-enantiomer of a non-canonical amino acid can be approached through several methods, including enzymatic resolution and asymmetric synthesis. A common route for arylalanines involves the diethyl acetamidomalonate condensation followed by enzymatic resolution.[8]

Conceptual Workflow for D-2-(5-bromothienyl)alanine Synthesis:

Sources

- 1. Enzymatic resolution of racemic beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Inhibition studies with peptides of thienylalanine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. chemimpex.com [chemimpex.com]

- 6. FMOC-D-2-(5-BROMOTHIENYL)ALANINE | CAS 220497-83-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. calpaclab.com [calpaclab.com]

- 8. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of a Halogenated Heterocycle: A Technical Guide to the Synthesis and Characterization of Fmoc-D-2-(5-bromothienyl)alanine

Abstract

In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological profiles of therapeutic peptides. These unique building blocks offer the ability to introduce novel chemical functionalities, enforce specific conformational constraints, and enhance metabolic stability. This guide provides an in-depth technical overview of the synthesis and comprehensive characterization of Fmoc-D-2-(5-bromothienyl)alanine, a valuable derivative for solid-phase peptide synthesis (SPPS). We will explore the strategic rationale for its design, a detailed synthetic protocol, and the analytical methodologies required to ensure its chemical identity, purity, and stereochemical integrity. This document is intended for researchers, medicinal chemists, and professionals in drug development who are looking to leverage the unique properties of halogenated heterocyclic amino acids in their therapeutic design strategies.

Introduction: The Rationale for a Brominated Thienyl Moiety in Peptide Design

The incorporation of unnatural amino acids into peptide sequences is a powerful tool for overcoming the inherent limitations of native peptides, such as poor bioavailability and rapid degradation. The choice of the unnatural amino acid side chain is a critical design element that can profoundly influence the biological activity and physicochemical properties of the resulting peptide. Fmoc-D-2-(5-bromothienyl)alanine is a particularly interesting building block due to the unique combination of its constituent parts: a D-configured alpha-carbon, a thienyl ring, and a bromine substituent.

The D-configuration of the amino acid provides inherent resistance to proteolysis by common mammalian proteases, which typically recognize L-amino acids. This can significantly extend the in vivo half-life of a peptide therapeutic.

The thienyl group serves as a bioisostere of the phenyl ring found in phenylalanine.[1][2] This substitution can lead to altered electronic and steric properties, potentially resulting in enhanced binding affinity to target receptors or enzymes.[3] The sulfur atom in the thiophene ring can also participate in different non-covalent interactions compared to the phenyl ring, offering a nuanced approach to modulating molecular recognition.

The bromine atom at the 5-position of the thienyl ring is not merely a bulky substituent. It can participate in halogen bonding , a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic partner.[4][5] This interaction, analogous in some ways to hydrogen bonding, can contribute to increased binding affinity and selectivity of the peptide for its biological target.[6][7][8] Furthermore, the introduction of a halogen can enhance membrane permeability and reduce metabolic degradation, thereby improving the overall pharmacokinetic profile of the peptide.[6]

This guide will now delve into the practical aspects of synthesizing and characterizing this valuable synthetic building block.

Synthesis of Fmoc-D-2-(5-bromothienyl)alanine

The synthesis of Fmoc-D-2-(5-bromothienyl)alanine can be approached in a multi-step process, beginning with the asymmetric synthesis of the core D-amino acid, followed by the protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Asymmetric Synthesis of D-2-(5-bromothienyl)alanine

A robust method for the asymmetric synthesis of unnatural amino acids is through the alkylation of a chiral glycine equivalent.[9] Here, we will outline a plausible route starting from commercially available materials.

Experimental Protocol:

-

Preparation of the Chiral Glycine Enolate Synthon: A chiral glycine imine is prepared by the condensation of glycine tert-butyl ester with (S)-2-hydroxy-N,N-dimethyl-3,3-diphenyl-1-propanamine. This forms a chiral Schiff base that directs the stereochemistry of the subsequent alkylation.

-

Alkylation: The chiral glycine imine is deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding enolate. This enolate is then reacted with 2-bromo-5-(bromomethyl)thiophene. The bulky chiral auxiliary sterically hinders one face of the enolate, leading to the preferential formation of the D-configured product.

-

Hydrolysis: The resulting alkylated product is then subjected to acidic hydrolysis to cleave the Schiff base and the tert-butyl ester, yielding the free D-2-(5-bromothienyl)alanine.

Fmoc Protection of D-2-(5-bromothienyl)alanine

The final step is the protection of the alpha-amino group with the Fmoc group, which is crucial for its application in solid-phase peptide synthesis.[5]

Experimental Protocol:

-

Dissolution: D-2-(5-bromothienyl)alanine is dissolved in a mixture of 10% aqueous sodium carbonate and dioxane.

-

Addition of Fmoc-Cl: The solution is cooled in an ice bath, and a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane is added dropwise with vigorous stirring. The reaction is allowed to proceed for several hours at room temperature.

-

Workup and Purification: The reaction mixture is then diluted with water and washed with diethyl ether to remove unreacted Fmoc-Cl and other non-polar impurities. The aqueous layer is acidified with cold 1 M HCl to precipitate the Fmoc-protected amino acid. The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[10]

Synthetic Workflow Diagram

Caption: Synthetic workflow for Fmoc-D-2-(5-bromothienyl)alanine.

Characterization of Fmoc-D-2-(5-bromothienyl)alanine

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized Fmoc-D-2-(5-bromothienyl)alanine. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol:

-

Sample Preparation: A small amount of the purified product (5-10 mg) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the presence of all expected protons and carbons in the molecule.

Expected NMR Data:

| ¹H NMR (Representative) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Fmoc Protons | 7.80 - 7.30 | m | - | Aromatic protons of the fluorenyl group |

| Thienyl Protons | 7.10 | d | 4.0 | H-3 or H-4 of thienyl ring |

| 6.90 | d | 4.0 | H-3 or H-4 of thienyl ring | |

| Alpha-Proton | 4.50 | m | - | α-CH |

| Beta-Protons | 3.40 - 3.20 | m | - | β-CH₂ |

| Fmoc CH & CH₂ | 4.40 - 4.20 | m | - | CH and CH₂ of the Fmoc group |

| NH Proton | 5.80 | d | 8.0 | NH |

| ¹³C NMR (Representative) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 172.0 | COOH |

| Fmoc Carbonyl | 156.0 | Fmoc C=O |

| Aromatic Carbons | 144.0 - 120.0 | Fmoc and Thienyl aromatic carbons |

| Alpha-Carbon | 55.0 | α-C |

| Beta-Carbon | 35.0 | β-C |

| Fmoc CH & CH₂ | 67.0, 47.0 | CH and CH₂ of the Fmoc group |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule.[11]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

-

Data Acquisition: The sample is introduced into the ESI source of a mass spectrometer, and the mass spectrum is recorded in positive or negative ion mode.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the calculated theoretical mass. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be clearly visible.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₂₂H₁₈BrNO₄S |

| Calculated Molecular Weight | 471.02 g/mol (for ⁷⁹Br) / 473.02 g/mol (for ⁸¹Br) |

| Expected [M+H]⁺ | 472.03 / 474.03 |

| Expected [M+Na]⁺ | 494.01 / 496.01 |

| Expected [M-H]⁻ | 470.01 / 472.01 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the synthesized D-amino acid derivative. This is critical as even small amounts of the L-enantiomer can have significant consequences in peptide synthesis and biological activity.[4][7]

Experimental Protocol:

-

Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.

-

Chromatographic Separation: The sample is injected onto a chiral stationary phase (CSP) column. A variety of CSPs are available, and the selection will depend on the specific amino acid derivative.[6] An isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of hexane, isopropanol, and trifluoroacetic acid) is used to separate the D- and L-enantiomers.

-

Detection and Quantification: The eluting enantiomers are detected using a UV detector. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Expected Chiral HPLC Data:

| Parameter | Value |

| Column | Chiralpak AD-H or similar |

| Mobile Phase | Hexane:Isopropanol:TFA (85:15:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (D-enantiomer) | (Representative) 10.5 min |

| Retention Time (L-enantiomer) | (Representative) 12.2 min |

| Enantiomeric Excess (% ee) | > 99% |

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of the final product.

Safety Considerations

Appropriate safety precautions must be taken when handling the reagents used in this synthesis.

-

Brominated Compounds: 2-bromo-5-(bromomethyl)thiophene is a brominated organic compound and should be handled with care in a well-ventilated fume hood.[12][13] Avoid inhalation and skin contact. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[14]

-

Organolithium Reagents: LDA is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen).

-

Acids and Bases: Strong acids and bases should be handled with appropriate care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

Fmoc-D-2-(5-bromothienyl)alanine is a strategically designed building block for peptide synthesis that offers multiple avenues for enhancing the properties of peptide-based drug candidates. Its synthesis, while requiring careful execution of asymmetric and protection chemistries, is achievable through established organic synthesis methodologies. Rigorous characterization using NMR, MS, and chiral HPLC is paramount to ensure the quality of the final product. By providing a detailed understanding of its synthesis and characterization, this guide aims to empower researchers to confidently incorporate this and similar unnatural amino acids into their peptide design and development programs, ultimately contributing to the advancement of novel peptide therapeutics.

References

- BenchChem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.

- Wikipedia. (2023, December 1). Fluorenylmethyloxycarbonyl protecting group.

- The Power of Thienylalanine: Enhancing Peptide Bioactivity and Stability. (2026, January 1). Fmoc-3-L-Ala(2-thienyl)-OH.

- LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

- O'Donnell, M. J. (2001). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Tetrahedron, 57(37), 7945-7965.

- ResearchGate. (n.d.). Chiral HPLC chromatograms of D-amino acids before (black) and after....

- Wilkening, I., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 55(7), 2893-2908.

- Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling.

- RSC Publishing. (2011). Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents. MedChemComm, 2(8), 758-763.

- Omizzur. (n.d.). Chiral synthesis of unnatural amino acids (3).

- Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.

- PubMed. (1993). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. Journal of Medicinal Chemistry, 36(16), 2311-2315.

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. 8(3), 95-104.

- BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- PubMed. (1992). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. International Journal of Peptide and Protein Research, 40(5), 370-379.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- PubMed. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 46(9), 925-933.

- YouTube. (2024, June 6). Bromination safety.

- Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.

- Chem-Impex. (n.d.). Fmoc-D-α-(5-bromothienyl)alanine.

- ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3376-3381.

- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- Archean Chemical Industries. (2022). SAFETY DATA SHEET.

- Oxford Academic. (n.d.). Purification of large peptides using chemoselective tags.

- NIH. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC.

- NIH. (n.d.). 2-Thienylalanine. PubChem.

- Sigma-Aldrich. (n.d.). Fmoc-protected amino acid.

- Chemsrc. (2025). Fmoc-L-2-(5-Bromothienyl)alanine.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(12), 3899.

- Next Peptide. (n.d.). 220497-83-6 | Fmoc-D-2-(5-bromothienyl)alanine.

- Chemical-Suppliers. (n.d.). FMOC-D-2-(5-BROMOTHIENYL)ALANINE.

- Sigma-Aldrich. (n.d.). Fmoc-D-2-Nal-OH.

Sources

- 1. Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]

- 13. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Fmoc-D-2-(5-bromothienyl)alanine

This document provides an in-depth technical analysis of the spectroscopic data for Fmoc-D-2-(5-bromothienyl)alanine, a specialized amino acid derivative critical in peptide synthesis and drug development.[1] Its unique bromothienyl moiety offers avenues for creating novel peptides with enhanced biological activities.[1] This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a thorough understanding of its analytical characterization.

Introduction to Fmoc-D-2-(5-bromothienyl)alanine

Fmoc-D-2-(5-bromothienyl)alanine (CAS No: 220497-83-6) is a non-canonical amino acid that serves as a vital building block in solid-phase peptide synthesis (SPPS).[1] The N-terminal fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group, allowing for sequential and controlled peptide chain elongation under mild conditions.[1] The incorporation of a D-amino acid can enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides.[2] The 5-bromothienyl side chain introduces a unique structural and electronic element, enabling further chemical modification or influencing peptide conformation and receptor binding.

Key Molecular Information:

-

Appearance: White solid[1]

Below is the chemical structure of the molecule, which forms the basis for interpreting the subsequent spectroscopic data.

Caption: Structure of Fmoc-D-2-(5-bromothienyl)alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a compound of this complexity, both ¹H and ¹³C NMR are required for unambiguous characterization.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Anticipated ¹H NMR Signals:

-

Fmoc Group: A series of multiplets in the aromatic region (~7.2-7.9 ppm) corresponding to the 8 protons of the fluorenyl rings, and signals for the CH and CH₂ groups of the linker (~4.2-4.5 ppm).

-

Amino Acid Backbone: The α-proton (Cα-H) signal, typically a multiplet around 4.5-4.8 ppm. The β-protons (Cβ-H₂) will appear as a multiplet, likely diastereotopic, around 3.1-3.4 ppm. The N-H proton will be a doublet around 5.5-6.5 ppm, and the carboxylic acid proton (COOH) will be a broad singlet at a higher chemical shift (>10 ppm), though it is often not observed due to exchange with deuterated solvents.

-

Bromothienyl Group: Two doublets in the aromatic region (~6.7-7.0 ppm) corresponding to the two protons on the thiophene ring.

Experimental Protocol - General Procedure for ¹H NMR: A standard protocol for acquiring a ¹H NMR spectrum for this type of compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of Fmoc-D-2-(5-bromothienyl)alanine in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of exchangeable protons like N-H and COOH.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.[4]

-

Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Anticipated ¹³C NMR Signals:

-

Fmoc Group: Multiple signals in the aromatic region (~120-145 ppm), a signal for the CH₂O- group (~67 ppm), and a signal for the CH group (~47 ppm).

-

Amino Acid Backbone: The carboxylic acid carbonyl (COOH) will be downfield (~172-175 ppm). The α-carbon (Cα) will appear around 55-60 ppm, and the β-carbon (Cβ) around 35-40 ppm.

-

Bromothienyl Group: Four signals corresponding to the thiophene ring carbons, with the carbon bearing the bromine atom (C-Br) being the most shielded in that region.

-

Carbamate Carbonyl: The carbonyl of the Fmoc protecting group will appear around 156 ppm.

| Table 1: Representative ¹³C NMR Chemical Shifts | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~173 |

| Carbamate (N-COO-Fmoc) | ~156 |

| Aromatic (Fmoc & Thienyl) | ~110-145 |

| Methylene (Fmoc-CH₂-O) | ~67 |

| Alpha-Carbon (Cα) | ~57 |

| Methine (Fmoc-CH) | ~47 |

| Beta-Carbon (Cβ) | ~35 |

Note: These are predicted values based on similar structures and may vary slightly based on experimental conditions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Anticipated IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A sharp to medium peak around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic/Alkene): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C=C Stretch (Aromatic): Medium peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Medium peak around 1200-1350 cm⁻¹.

-

C-O Stretch: Strong peaks in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

| Table 2: Key IR Functional Group Frequencies | ||

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500-3300 (Broad) |

| N-H Stretch | Amide (Carbamate) | 3300-3400 |

| C=O Stretch | Carboxylic Acid | 1700-1725 |

| C=O Stretch | Carbamate | 1680-1700 |

| C=C Stretch | Aromatic Rings | 1450-1600 |

Data based on typical values for similar compounds.[7][8]

Experimental Protocol - Attenuated Total Reflectance (ATR)-IR:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrum Features: For Fmoc-D-2-(5-bromothienyl)alanine (C₂₂H₁₈BrNO₄S), the expected monoisotopic mass is approximately 471.01 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., [M+H]⁺ at ~472.0 and ~474.0).

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode.

-

High-Resolution MS (HRMS): HRMS can confirm the elemental composition by providing a highly accurate mass measurement. For C₂₂H₁₈BrNO₄S, the calculated exact mass for the [M+H]⁺ ion is 472.0218.[3] An experimental value within a few parts per million (ppm) of this calculated mass provides strong evidence for the compound's identity.

Experimental Protocol - ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000). For fragmentation studies (MS/MS), the precursor ion of interest (e.g., m/z 472.0) is isolated and subjected to collision-induced dissociation (CID).

Caption: Workflow for Synthesis and Spectroscopic Validation.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation and purity assessment of Fmoc-D-2-(5-bromothienyl)alanine. Each technique offers orthogonal yet complementary data, ensuring the high fidelity required for its application in peptide synthesis and pharmaceutical research. The methodologies described herein represent standard, field-proven approaches for the characterization of complex amino acid derivatives.

References

-

Chemsrc. Fmoc-L-2-(5-Bromothienyl)alanine | CAS#:220497-50-7. [Link]

-

Wiley-VCH. Supporting Information. (2008). [Link]

-

Next Peptide. 220497-83-6 | Fmoc-D-2-(5-bromothienyl)alanine. [Link]

-

SpectraBase. FMOC-L-alanine. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). [Link]

-

The Royal Society of Chemistry. ¹H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

MDPI. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. (2020). [Link]

-

Aapptec Peptides. Fmoc-D-Amino Acids. [Link]

-

PubMed Central. Refinement of Peptide Conformational Ensembles by 2D IR Spectroscopy. (2018). [Link]

-

ScienceDirect. 13C n.m.r. study of L-alanine peptides. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-L-2-(5-Bromothienyl)alanine | CAS#:220497-50-7 | Chemsrc [chemsrc.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 6. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FMOC-Ala-OH(35661-39-3) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

A Senior Application Scientist's Guide to the Purity and Quality Specifications of Fmoc-D-2-(5-bromothienyl)alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Starting Material Purity in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the quality of the final peptide product is intrinsically linked to the purity of the constituent building blocks.[1] This guide provides an in-depth technical overview of the purity and quality specifications for Fmoc-D-2-(5-bromothienyl)alanine, a non-proteinogenic amino acid derivative crucial for the development of novel peptide therapeutics.[2][3] The incorporation of such unnatural amino acids can significantly enhance the stability, potency, and bioavailability of peptide-based drugs.[4] As a Senior Application Scientist, this document is structured to provide not just specifications, but a comprehensive understanding of the rationale behind them and the analytical methodologies required for their verification.

Core Quality Attributes of Fmoc-D-2-(5-bromothienyl)alanine

The quality of Fmoc-D-2-(5-bromothienyl)alanine is defined by a set of critical attributes that collectively ensure its suitability for use in GMP-compliant peptide synthesis. These attributes go beyond a simple percentage purity and encompass identity, stereochemical integrity, and the absence of process-related impurities that could compromise the synthetic process.

| Parameter | Specification | Rationale and Impact on Peptide Synthesis |

| Appearance | White to off-white solid | A significant deviation in color may indicate the presence of impurities or degradation products. |

| Identity (¹H-NMR, MS) | Conforms to the structure of Fmoc-D-2-(5-bromothienyl)alanine | Confirms the correct molecular structure, ensuring the desired amino acid is incorporated into the peptide chain. |

| Chemical Purity (HPLC) | ≥ 99.0% | High chemical purity is essential to maximize coupling efficiency and minimize the formation of deletion or truncated peptide sequences.[5] |

| Enantiomeric Purity (Chiral HPLC) | ≥ 99.8% D-enantiomer | The presence of the L-enantiomer can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have different biological activities.[6] |

| Optical Rotation | Specific to the D-enantiomer (e.g., [a]D25 = 23 ± 2 ° (c=1 in DMF))[2] | Provides a macroscopic confirmation of the enantiomeric excess. |

| Solubility | Clearly soluble in DMF | Ensures complete dissolution in the solvents used for peptide synthesis, preventing issues with reagent delivery and coupling. |

| Residual Solvents (GC) | e.g., Ethyl Acetate ≤ 0.5% | Residual solvents from the synthesis and purification of the amino acid can introduce deleterious impurities, such as acetic acid from the hydrolysis of ethyl acetate, which can cap the growing peptide chain.[5] |

| Water Content (Karl Fischer) | Typically ≤ 1.0% | Excess water can hydrolyze activated amino acids and coupling reagents, reducing coupling efficiency. |

Analytical Methodologies for Quality Control

A robust quality control strategy for Fmoc-D-2-(5-bromothienyl)alanine relies on a suite of orthogonal analytical techniques. Each method provides a unique and critical piece of information regarding the identity, purity, and quality of the material.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the chemical purity of Fmoc-amino acids.[7] The method separates the main compound from process-related impurities and degradation products.

Experimental Protocol: RP-HPLC

-

Column: C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).[7]

-

Column Temperature: 30°C.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Caption: Classification of Potential Impurities.

Conclusion: A Foundation for Quality Peptides

The quality of Fmoc-D-2-(5-bromothienyl)alanine is a critical determinant of the success of synthesizing peptides containing this valuable non-proteinogenic amino acid. A comprehensive quality control strategy, encompassing identity, chemical purity, and enantiomeric purity, is essential. The analytical methods and specifications outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this key starting material, ultimately leading to the successful synthesis of high-quality peptide therapeutics.

References

- Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.

- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Poster HPLC 2002.

- Tackett, B. (n.d.).

- ScienceOpen. (n.d.).

- Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).

- RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)

- BenchChem Technical Support Team. (2025, December). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem.

- Wiley-VCH. (2008).

- PubMed. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Chem-Impex. (n.d.). Fmoc-D-α-(5-bromothienyl)alanine.

- European Medicines Agency. (2023, October 12). Guideline on the Development and Manufacture of Synthetic Peptides.

- ResearchGate. (2025, August 7). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

- Sigma-Aldrich. (n.d.). Solid Phase Synthesis.

- Chemistry LibreTexts. (2023, August 29).

- BenchChem Technical Support Team. (2025, December). A Comparative Guide: Fmoc-Ala-OH-1-¹³C versus 2H-Labeled Alanine for Advanced NMR Studies.

- ResearchGate. (2016, April 29). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides.

- Next Peptide. (n.d.). 220497-83-6 | Fmoc-D-2-(5-bromothienyl)alanine.

- Chemical-Suppliers.com. (n.d.). FMOC-D-2-(5-BROMOTHIENYL)ALANINE | CAS 220497-83-6.

- BenchChem Technical Support Team. (2025, December). Discovery of non-proteinogenic amino acids.

- AAPPTec. (n.d.).

- PubMed Central. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

- ResearchGate. (n.d.).

- PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.

- Merck Millipore. (n.d.).

- ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2.

- LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.

- BioPharmaSpec. (2025, June 4).

- PubMed Central. (2018, July 11).

- ResearchGate. (2020, September 5). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

- PubMed. (2016, August 31).

- AAPPTec. (n.d.). Fmoc-D-Amino Acids.

Sources

- 1. phenomenex.com [phenomenex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of Fmoc-D-2-(5-bromothienyl)alanine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of Fmoc-D-2-(5-bromothienyl)alanine, a critical building block in modern solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this specialized amino acid derivative is not extensively available in public literature, this document synthesizes information from structurally analogous compounds, outlines the fundamental principles governing its solubility, and presents detailed experimental protocols for its determination and application. This guide is intended to empower researchers, scientists, and drug development professionals to effectively utilize Fmoc-D-2-(5-bromothienyl)alanine in their synthetic workflows, mitigating common challenges associated with poor solubility and optimizing the outcomes of peptide synthesis.

Introduction: The Significance of Fmoc-D-2-(5-bromothienyl)alanine in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of contemporary solid-phase peptide synthesis (SPPS), enabling the mild and efficient construction of complex peptide chains.[1] Fmoc-D-2-(5-bromothienyl)alanine is a specialized amino acid derivative that introduces a unique structural and functional motif into peptides. The bromothienyl group can modulate the biological activity and pharmacokinetic properties of the resulting peptide, making it a valuable tool in drug discovery and development.[2]

However, the successful incorporation of any Fmoc-amino acid into a growing peptide chain is fundamentally dependent on its solubility in the solvents used during the coupling reaction.[3] Inadequate solubility can lead to a cascade of problems, including slow reaction kinetics, incomplete coupling, and the formation of deletion sequences, all of which compromise the yield and purity of the final peptide product.[4] This guide provides an in-depth exploration of the solubility characteristics of Fmoc-D-2-(5-bromothienyl)alanine and practical strategies for its effective use.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a molecule like Fmoc-D-2-(5-bromothienyl)alanine is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. Key factors include:

-

Molecular Structure and Polarity: The molecule possesses a large, nonpolar Fmoc group, a polar carboxylic acid group, and a moderately polar bromothienylalanine side chain. This amphipathic nature dictates its solubility behavior.

-

Intermolecular Forces: The potential for hydrogen bonding through the carboxylic acid and N-H groups, as well as π-π stacking interactions of the fluorenyl and thienyl rings, significantly influences solubility.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical in determining its ability to solvate the Fmoc-amino acid. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used in SPPS due to their ability to dissolve a wide range of Fmoc-amino acids.[5]

-

Hydrophobicity: The presence of the bulky, hydrophobic Fmoc and bromothienyl groups contributes to the overall hydrophobicity of the molecule, which can limit its solubility in more polar solvents.

A useful, albeit theoretical, tool for predicting solubility is the concept of Hansen Solubility Parameters (HSP) , which deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle of "like dissolves like" suggests that a solute will have higher solubility in a solvent with a similar HSP profile. While specific HSP values for Fmoc-D-2-(5-bromothienyl)alanine are not published, they can be estimated using computational methods.

Solubility Profile of Fmoc-D-2-(5-bromothienyl)alanine: An Evidence-Based Estimation

Direct, quantitative solubility data for Fmoc-D-2-(5-bromothienyl)alanine in a range of organic solvents is not readily found in scientific literature. However, we can extrapolate from data on structurally similar Fmoc-amino acids to provide a reliable estimation.

Table 1: Estimated Solubility of Fmoc-D-2-(5-bromothienyl)alanine in Common Organic Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Estimated Solubility Category | Rationale for Estimation |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | High | The most common solvent in SPPS, known for its excellent ability to dissolve a wide range of Fmoc-amino acids. The optical rotation of the subject compound has been measured in DMF, indicating good solubility.[2] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | High | Often used as a stronger alternative to DMF, particularly for hydrophobic or aggregation-prone sequences.[5] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Very High | Known for its exceptional solvating power for a broad range of organic compounds. For example, the structurally similar Fmoc-D-Phenylalanine has a reported solubility of 100 mg/mL in DMSO.[6] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Moderate | While a good solvent for many organic compounds, its lower polarity compared to DMF and NMP may result in lower solubility for some Fmoc-amino acids. |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | Moderate to Low | Generally less effective at dissolving large, complex molecules like Fmoc-amino acids compared to DMF or DMSO. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Moderate to Low | A less polar ether solvent, likely to show limited solubility for this compound. |

| Methanol (MeOH) | CH₄O | 32.04 | Low | The polar, protic nature of methanol is generally not ideal for solvating the large, nonpolar Fmoc group. A study on Fmoc-L-valine showed a mole fraction solubility of 0.03966 in methanol.[7] |

| Water | H₂O | 18.02 | Very Low / Insoluble | The high hydrophobicity of the Fmoc and bromothienyl groups makes it practically insoluble in aqueous solutions without the addition of a co-solvent or adjusting the pH. |

Experimental Determination of Solubility: A Validated Protocol

For precise quantitative data, it is imperative to determine the solubility of Fmoc-D-2-(5-bromothienyl)alanine experimentally in the specific solvents and conditions used in your laboratory.

Materials

-

Fmoc-D-2-(5-bromothienyl)alanine (high purity)

-

Selected organic solvents (synthesis grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-D-2-(5-bromothienyl)alanine to a known volume (e.g., 1.0 mL) of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) using a thermostatic shaker to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-D-2-(5-bromothienyl)alanine of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Application in Solid-Phase Peptide Synthesis (SPPS): A Practical Workflow

The following section details a generalized protocol for the incorporation of Fmoc-D-2-(5-bromothienyl)alanine into a peptide sequence on a solid support.

Key Considerations for Difficult-to-Dissolve Fmoc-Amino Acids

If Fmoc-D-2-(5-bromothienyl)alanine exhibits poor solubility in the primary SPPS solvent (typically DMF), the following strategies can be employed:

-

Use of Co-solvents: Adding a small amount of a stronger solvent like DMSO or NMP to the DMF can significantly enhance solubility.

-

Pre-dissolution: Dissolve the Fmoc-amino acid in a minimal amount of the stronger solvent (e.g., DMSO) before adding it to the main volume of DMF.

-

Gentle Warming: Warming the solution to approximately 37°C can aid in dissolution. However, prolonged heating should be avoided to prevent potential degradation.

-

Sonication: Application of ultrasonic waves can help to break up aggregates and facilitate dissolution.

Standard Coupling Protocol

Protocol Steps:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.[8]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-2-(5-bromothienyl)alanine (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.[9]

-

Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a successful coupling.[10]

-

Chain Elongation: Repeat the deprotection, washing, activation, and coupling steps for the subsequent amino acids in the peptide sequence.

Conclusion

While a comprehensive, publicly available dataset on the solubility of Fmoc-D-2-(5-bromothienyl)alanine is currently lacking, this technical guide provides a robust framework for its successful utilization in peptide synthesis. By understanding the underlying principles of solubility, leveraging data from analogous compounds for informed solvent selection, and employing rigorous experimental protocols for solubility determination and SPPS, researchers can effectively incorporate this valuable and unique building block into their synthetic strategies. The methodologies outlined herein are designed to be self-validating, ensuring that scientists and drug developers can proceed with confidence in their pursuit of novel and impactful peptide-based therapeutics.

References

-

Manzor, K., et al. (2024). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

-

Xing, X., et al. (2024). Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation. ResearchGate. [Link]

-

Albericio, F., et al. (2024). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

-

RUN. (n.d.). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. [Link]

-

Bowden, N. A. (2018). Modelling the Solubility of the 20 Proteinogenic Amino Acids with Experimentally Derived Saturation Data. Wageningen University. [Link]

-

Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

Figshare. (2024). Solubility of Fmoc‑l‑valine in Fourteen Monosolvents: Characterization, Determination, Analysis, and Model Correlation. [Link]

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. figshare.com [figshare.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

An In-depth Technical Guide to the Chemical Stability and Storage of Fmoc-D-2-(5-bromothienyl)alanine

Introduction: The Strategic Value of Fmoc-D-2-(5-bromothienyl)alanine in Advanced Peptide Synthesis

Fmoc-D-2-(5-bromothienyl)alanine is a non-canonical amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its utility is rooted in the unique combination of three critical structural features: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-chiral configuration, and the 5-bromothienyl side chain. The Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS), offering a base-labile protecting strategy that is orthogonal to the acid-labile side-chain protecting groups. This allows for the sequential and controlled assembly of complex peptide chains with high fidelity.[1]

The incorporation of a D-amino acid is a well-established strategy to enhance the metabolic stability of peptide-based therapeutics. Peptides constructed from D-amino acids are significantly more resistant to degradation by endogenous proteases, which primarily recognize L-amino acids.[2][3] This increased proteolytic stability can translate to a longer in vivo half-life and improved pharmacokinetic profiles for drug candidates.[3]

The 5-bromothienyl moiety introduces unique steric and electronic properties into a peptide sequence. The thiophene ring can modulate the physicochemical properties of the resulting peptide, such as solubility and lipophilicity, and can participate in unique binding interactions with biological targets.[4] The bromine atom further provides a handle for post-synthetic modifications, offering a route to more complex and diverse molecular architectures. This guide provides a comprehensive technical overview of the chemical stability and optimal storage conditions for Fmoc-D-2-(5-bromothienyl)alanine, ensuring its integrity from receipt to its final application in peptide synthesis.

I. Chemical Stability Profile

The overall stability of Fmoc-D-2-(5-bromothienyl)alanine is governed by the individual stabilities of its three key components: the Fmoc protecting group, the amino acid backbone, and the 5-bromothienyl side chain. While generally stable under recommended storage conditions, understanding the potential degradation pathways is crucial for mitigating purity loss.

The Fmoc Protecting Group: Base Lability and Autocatalytic Decomposition

The Fmoc group's susceptibility to bases is its most defining chemical characteristic.[5] While essential for its role in SPPS, this lability also represents a primary degradation pathway during storage.

-

Mechanism of Deprotection: The Fmoc group is removed via a β-elimination reaction initiated by a base. The presence of even trace amounts of basic impurities can lead to premature deprotection.[5]

-

Autocatalytic Decomposition: The presence of free amino acids, a common impurity, can initiate autocatalytic cleavage of the Fmoc group during storage. The newly liberated amino group of one molecule can act as a base to deprotect another, leading to a cascade of degradation.

The Amino Acid Backbone: Racemization and Impurity Formation

The chiral center of the amino acid is susceptible to epimerization, particularly under basic conditions. While the D-configuration is generally stable, prolonged exposure to basic environments can lead to the formation of the L-enantiomer, a critical impurity that can have significant consequences for the final peptide's biological activity and immunogenicity.

Common impurities related to the amino acid backbone that can arise during synthesis and storage include:

-

Dipeptides (Fmoc-Xaa-Xaa-OH): Formed during the Fmoc protection step.

-

β-Alanyl Impurities: Arising from the rearrangement of the Fmoc-introducing reagent.

-

Free Amino Acids: Resulting from incomplete Fmoc protection or degradation.

The 5-Bromothienyl Side Chain: Potential for Oxidation and Halogen Exchange

The thiophene ring, while aromatic, is an electron-rich heterocycle that can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The bromine atom is generally stable, but the potential for halogen exchange reactions under certain conditions cannot be entirely dismissed, although this is less of a concern under standard storage and handling.

II. Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of Fmoc-D-2-(5-bromothienyl)alanine, strict adherence to proper storage and handling protocols is essential.

Optimal Storage Conditions

The following table summarizes the recommended storage parameters for maintaining the integrity of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 0-8°C. Short-term: Room temperature is acceptable for brief periods.[4][6][7][8] | Lower temperatures significantly slow the rate of potential degradation reactions, including autocatalytic deprotection and side chain oxidation. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen).[6] | Minimizes exposure to atmospheric moisture and oxygen. Moisture can facilitate hydrolysis of the Fmoc group, while oxygen can promote oxidation of the thiophene ring. |

| Light | Store in the dark or in amber vials.[6] | The fluorenyl moiety of the Fmoc group can be susceptible to photodegradation. |

| Moisture | Store in a dry, desiccated environment.[6] | Prevents hydrolysis of the Fmoc group and mitigates other moisture-mediated degradation pathways. |

Safe Handling Practices

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Dispensing: When weighing and dispensing, minimize exposure to the atmosphere. For long-term storage, consider aliquoting the material into smaller, single-use vials to avoid repeated opening and closing of the main container.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and bases.

III. Assessing Stability: Methodologies and Workflows

A robust quality control program is essential for ensuring the purity and stability of Fmoc-D-2-(5-bromothienyl)alanine over time. This involves both routine purity checks and, when necessary, more in-depth stability studies.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of Fmoc-amino acids. A comprehensive analysis should evaluate both chemical and chiral purity.

Experimental Protocol: Reversed-Phase HPLC for Chemical Purity

-

Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-D-2-(5-bromothienyl)alanine in a suitable solvent (e.g., acetonitrile/water mixture).

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Detection: Monitor the elution profile at 265 nm, the characteristic absorbance wavelength of the Fmoc group.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, multiplied by 100.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

-

HPLC System: As above.

-

Column: A chiral stationary phase (CSP) column is required.

-

Mobile Phase: The mobile phase composition will be specific to the chiral column used and should be optimized to achieve baseline separation of the D- and L-enantiomers.

-

Detection: Monitor at 220 nm.

-

Data Analysis: Identify and integrate the peaks corresponding to the D- and L-enantiomers. Calculate the enantiomeric purity.

Forced Degradation Studies

Forced degradation studies are invaluable for understanding the intrinsic stability of the molecule and identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage.

Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study.

IV. Impact on Drug Development and Peptide Synthesis

The stability of Fmoc-D-2-(5-bromothienyl)alanine has direct and significant implications for its successful application in drug development.

-

Purity and Yield: The use of a high-purity, stable starting material is paramount for achieving high yields of the target peptide and minimizing the formation of difficult-to-remove impurities.

-

Peptide Integrity: The presence of enantiomeric impurities can lead to the synthesis of diastereomeric peptides, which can have altered biological activity and immunogenicity.

-

Reproducibility: Consistent quality of the starting material is essential for the reproducibility of peptide synthesis, particularly as a project moves from research to development and manufacturing scales.

V. Conclusion

Fmoc-D-2-(5-bromothienyl)alanine is a valuable building block for the synthesis of novel peptide therapeutics with enhanced metabolic stability and unique biological properties. A thorough understanding of its chemical stability profile and adherence to strict storage and handling protocols are critical for preserving its integrity. By implementing robust quality control measures, including routine HPLC analysis and, where necessary, forced degradation studies, researchers can ensure the reliable and successful application of this important compound in their drug discovery and development programs.

References

- Hong, S. Y., Oh, J. E., & Lee, K. H. (2002). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.